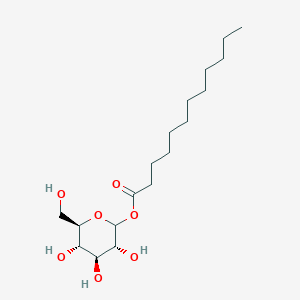

1-Oxododecyl-D-glucopyranoside

説明

Contextualization within Glycoscience and Carbohydrate Chemistry Research

Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. Carbohydrate chemistry, a sub-field of organic chemistry, is specifically concerned with the synthesis, structure, and reactions of carbohydrates. 1-Oxododecyl-D-glucopyranoside, as a glycoside, is a compound in which a sugar group, in this case, D-glucopyranose, is bonded through its anomeric carbon to another group via a glycosidic bond. The "1-oxododecyl" portion of the name indicates that the aglycone (the non-sugar part) is a 12-carbon acyl group.

This structure places 1-Oxododecyl-D-glucopyranoside within the class of alkyl glycosides, which are nonionic surfactants. Its amphiphilic nature, possessing both a hydrophilic glucose head and a hydrophobic dodecyl tail, is central to its research applications. In the context of glycoscience, such compounds are instrumental in studying the interactions of carbohydrates with other molecules and their behavior in biological systems. cymitquimica.com

Historical Perspective on Glucopyranoside Derivatives in Academic Research

The study of glucopyranoside derivatives has a rich history rooted in the foundational work of carbohydrate chemistry. Early research focused on understanding the fundamental structures and reactivities of simple sugars. Over time, the synthesis of modified glucose derivatives, including those with acylated groups, became a significant area of investigation. These synthetic efforts were driven by the desire to create novel compounds with specific properties for various applications.

Glycoside synthesis has evolved significantly, with researchers developing more efficient and stereoselective methods to create complex carbohydrate structures. ontosight.ai The investigation of glucopyranoside derivatives has been pivotal in advancing our understanding of biological processes such as cell-cell recognition, signal transduction, and enzyme inhibition. ontosight.ai The development of technologies for isolating and sequencing oligosaccharides from glycoproteins further propelled the field of glycobiology, highlighting the diverse roles of glycans. nih.gov More recent research has explored the potential of glucopyranoside derivatives as antimicrobial and antifungal agents. physchemres.orgajchem-a.comajchem-a.com

Significance and Research Rationale for 1-Oxododecyl-D-glucopyranoside Investigations

The primary significance of 1-Oxododecyl-D-glucopyranoside in research stems from its properties as a surfactant. Its ability to solubilize and stabilize hydrophobic molecules makes it a valuable tool in biochemistry and structural biology, particularly for the study of membrane proteins. americanchemicalsuppliers.com Membrane proteins are notoriously difficult to study in their native state due to their insolubility in aqueous solutions. Detergents like 1-Oxododecyl-D-glucopyranoside are crucial for extracting these proteins from their lipid environments and maintaining their structural integrity for analysis.

The rationale for investigating this specific compound also includes its potential use in drug delivery systems. americanchemicalsuppliers.com The formulation of therapeutics often requires surfactants and emulsifiers to improve solubility and bioavailability. americanchemicalsuppliers.com The biocompatibility of sugar-based surfactants makes them attractive candidates for these applications. Furthermore, research into glucopyranoside derivatives is driven by the need for new antimicrobial agents to combat drug-resistant infections. physchemres.orgamericanchemicalsuppliers.com

Overview of Major Research Domains for 1-Oxododecyl-D-glucopyranoside

The research applications of 1-Oxododecyl-D-glucopyranoside are primarily centered around its surfactant properties. Key research domains include:

Biochemistry and Structural Biology: It is used as a detergent for the purification and crystallization of membrane proteins. americanchemicalsuppliers.com Its effectiveness lies in its capacity to solubilize and stabilize a variety of hydrophobic proteins. americanchemicalsuppliers.com

Drug Delivery and Formulation: The compound's characteristics as a surfactant and emulsifier make it suitable for use in formulating drug delivery systems. americanchemicalsuppliers.com

Synthetic Chemistry: 1-Oxododecyl-β-D-glucopyranoside serves as an intermediate in the synthesis of more complex oligosaccharides, monosaccharides, and other carbohydrates. gentaur.combiosynth.comsnapdx.org It can be synthesized with high purity and can be modified through processes like fluorination, glycosylation, and methylation. gentaur.com

Biomedical Research: There is interest in its potential as an anti-inflammatory agent and for the treatment of diabetes. bioisis.netchemsynlab.com Additionally, it plays a role in the development of novel treatments for drug-resistant infections and chronic ailments. americanchemicalsuppliers.com

Below is a table summarizing the key properties of 1-Oxododecyl-D-glucopyranoside and its isomers.

| Property | Value | References |

| Chemical Formula | C18H34O7 | biosynth.comscbt.comscbt.com |

| Molar Mass | 362.46 g/mol | biosynth.comscbt.comscbt.combiosynth.com |

| Purity | >98% | gentaur.combiosynth.comscbt.com |

| Appearance | Powder | biosynth.com |

| CAS Number (α-isomer) | 64395-91-1 | scbt.com |

| CAS Number (β-isomer) | 64395-92-2 | gentaur.comscbt.com |

Structure

3D Structure

特性

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-SRKZOOFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxododecyl D Glucopyranoside and Its Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies offer powerful alternatives to purely chemical methods for glycosylation, often providing milder reaction conditions and higher selectivity, thus minimizing the need for extensive protection and deprotection steps. beilstein-journals.orgchempedia.info These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex carbohydrate structures.

Regioselective glycosylation is fundamental to carbohydrate chemistry, aiming to form a glycosidic bond at a specific hydroxyl group of a sugar acceptor. dtu.dk Achieving control over the anomeric configuration (α or β) is a primary challenge. While the provided search results focus on general glycosylation, the principles can be applied to the synthesis of acyl glycosides.

Methods like the use of n-pentenyl glycosides, activated by halogenation, can form a reactive glycosylating species. dtu.dk Another approach involves tin-mediated glycosylation of unprotected hexopyranosides, which has been shown to be completely selective for the 6-position, yielding 1,6-linked disaccharides. dtu.dk The regioselectivity of glycosylation can be influenced by factors such as the size of the glycosyl donor and the anomeric configuration of the acceptor molecule. nih.gov For instance, using a monosaccharide donor with an α-form acceptor often favors the formation of a (1→3)-linkage, whereas larger donors tend to produce (1→2)-linked products. nih.gov

The development of asymmetric synthetic approaches, such as those using a palladium-catalyzed glycosylation, allows for the diastereoselective formation of glycosidic bonds, which is crucial for controlling the final stereochemistry of the target molecule. nsf.gov

Introducing the oxododecyl group at the anomeric C-1 position of D-glucopyranose results in a C-acyl glycoside. The synthesis of these compounds can be challenging due to the sp3-hybridized nature of the anomeric carbon. nih.gov

Traditional methods for C-acylation often rely on harsh conditions and reactive organometallic reagents. nih.gov More recent advancements include nickel-catalyzed reductive coupling reactions that can join glycosyl bromides with carboxylic acids. nih.gov A three-component, nickel-catalyzed reductive approach has also been developed, which chemoselectively combines glycosyl halides, organoiodides, and a carbon monoxide surrogate to form C-acyl glycosides with high diastereoselectivity. nih.gov

Chemo-enzymatic methods have also been successfully employed for the synthesis of 1-β-O-acyl glucuronides. nih.gov This process involves the stereospecific synthesis of protected derivatives, followed by highly chemoselective enzymatic removal of protecting groups using lipases and esterases. nih.gov For example, lipases like that from Candida antarctica type B (CAL-B) and carboxylesterase from Streptomyces rochei (CSR) have demonstrated high chemoselectivity in deprotection steps, which is a key advantage in multistep syntheses. nih.gov

Table 1: Enzymes Used in Chemo-Enzymatic Acylation and Deprotection

| Enzyme | Source | Application | Selectivity |

| Lipase AS Amano (LAS) | Aspergillus niger | Hydrolytic removal of O-acetyl groups | High for specific 1-β-O-acyl groups |

| Carboxylesterase (CSR) | Streptomyces rochei | Chemoselective hydrolysis of O-acetyl groups | Greater chemoselectivity than LAS |

| Lipase (CAL-B) | Candida antarctica | Deprotection of methyl ester groups | High chemoselectivity and catalytic efficiency |

| Esterase (PLE) | Porcine Liver | Deprotection of methyl ester groups | Lower chemoselectivity than CAL-B |

Enzymatic transglycosylation is a powerful method for forming glycosidic bonds, utilizing glycosidases or glycosynthase mutants. nih.gov This process involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule. nih.gov Glycoside hydrolases, which normally catalyze the cleavage of glycosidic bonds, can be used in reverse under kinetic control to synthesize new glycosides. beilstein-journals.org In this "transglycosidase" mode, the enzyme's glycosyl-enzyme intermediate is intercepted by an alcohol nucleophile (the acceptor) instead of water. beilstein-journals.org

This strategy has been extended to the synthesis of various complex glycoconjugates. nih.gov The reaction typically involves two coupled phosphorolysis reactions where a carbohydrate residue is transferred from a donor nucleoside to a heterocyclic base acceptor, forming a new nucleoside. mdpi.comnih.gov By carefully selecting the enzyme and reaction conditions, specific glycosidic linkages can be formed. Directed evolution techniques have been used to create mutant enzymes (glycosynthases) with improved catalytic activity and altered substrate specificity for synthetic applications. nih.gov

Targeted Derivatization of Glucopyranose Moieties

Creating analogues of 1-Oxododecyl-D-glucopyranoside involves modifying the glucopyranose ring. This allows for the exploration of structure-activity relationships by introducing different functional groups or altering the existing ones.

The multiple hydroxyl groups on the glucopyranose ring present a significant challenge for selective functionalization. nih.gov Organocatalysts and protecting group strategies are often employed to achieve site-selectivity. For example, boronic acids can be used to form cyclic boronic esters that temporarily protect the C-4 and C-6 hydroxyl groups, allowing for reactions to occur at the C-2 and C-3 positions. nih.gov

The relative acidity and steric environment of the hydroxyl groups also influence their reactivity. The C-2 hydroxyl can be selectively acylated over the C-3 hydroxyl under certain conditions due to the formation of a stabilizing intramolecular hydrogen bond. nih.gov The role of specific hydroxyl groups is significant; for example, the synthesis of alkyl 6-deoxy-β-D-glucopyranosides, which lack a hydroxyl group at the C-6 position, has been performed to study its effect on the molecule's physical properties. nih.gov This synthesis involved chlorination of the sugar moiety followed by a metal-mediated dehalogenation. nih.gov

Modifying the alkyl or acyl chain of glycosides is a common strategy to tune their biological activities and physical properties. mdpi.com Nature often employs glycosylation with various sugars or acylation with different acids to create structural diversity. mdpi.com

Synthetic strategies for creating analogues include the trichloroacetimidate (B1259523) method for glycosylation, which offers mild reaction conditions and good stereocontrol. researchgate.net This method has been used to prepare a variety of disaccharides and other complex glycosides. researchgate.net Thioglycosides are another popular class of glycosyl donors due to their stability and ease of synthesis. researchgate.net

For chain modification, a general synthetic route starting from D-glucose can be employed to extend the carbon chain. nih.gov For instance, a sequence involving silylation, benzylation, removal of the silyl (B83357) group, oxidation, and a Wittig reaction can extend the carbon chain, which can then be further modified. nih.gov This allows for the synthesis of analogues with longer or shorter alkyl chains or with different functional groups incorporated into the chain.

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis of 1-Oxododecyl-D-glucopyranoside and its labeled analogues, rigorous purification is essential to remove unreacted starting materials, catalysts, and by-products such as isomers or oligomers. d-nb.info The complex mixture resulting from glycosylation reactions necessitates advanced separation techniques to achieve high purity.

Distillation: A significant challenge in the purification of alkyl glycosides is the removal of excess fatty alcohol used in the synthesis. researchgate.net Fractional distillation under reduced pressure (vacuum) is a highly effective technique for this purpose. google.com This method leverages the difference in boiling points between the long-chain fatty alcohol and the much less volatile glycoside product. Operating at low pressure is critical to prevent thermal decomposition of the heat-sensitive glycoside. google.com

Chromatographic Methods: Chromatography is a cornerstone of purification for carbohydrate-based compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a preparative format, is a powerful tool for isolating the desired product with high purity. nih.gov Reversed-phase HPLC can effectively separate alkyl glycosides based on the length of their alkyl chains and the degree of glycosylation. d-nb.info

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the sample. It has been successfully applied to the direct separation and purification of various glycosides from crude reaction mixtures or natural extracts. nih.govresearchgate.net A suitable two-phase solvent system allows for efficient partitioning and isolation of the target compound. researchgate.net

Solid-Liquid Column Chromatography: Traditional column chromatography using silica (B1680970) gel or other solid phases is also used to separate the desired alkyl monoglycoside from unreacted glucose (which is highly polar and remains on the column) and less polar by-products. analis.com.my

Solvent Extraction: Liquid-liquid extraction can be employed as a preliminary purification step. For instance, after neutralizing the reaction mixture, an organic solvent can be used to extract the alkyl glycoside and unreacted fatty alcohol, leaving behind polar impurities like unreacted sugars. researchgate.net Supercritical fluid extraction, using agents like carbon dioxide, has also been developed as a method for separating alkyl glycoside mixtures into fractions with different degrees of polymerization. google.com This technique offers advantages such as obtaining pure, colorless products and complete removal of the extraction agent at low temperatures. google.com

Table 3: Advanced Purification and Isolation Techniques

| Technique | Principle | Target Impurities Removed | Key Advantages |

|---|---|---|---|

| Vacuum Distillation | Difference in boiling points | Excess fatty alcohol | Efficient for large scales; prevents thermal degradation. google.com |

| Preparative HPLC | Differential partitioning between mobile and stationary phases | Isomers, oligomers, unreacted reagents | High resolution and purity. d-nb.infonih.gov |

| HSCCC | Liquid-liquid partitioning | Broad range of impurities | No solid support, high sample recovery. nih.govresearchgate.net |

| Supercritical Fluid Extraction | Differential solubility in a supercritical fluid | Colored by-products, fractions of different polymerization | Yields pure, colorless product; gentle conditions. google.com |

Biochemical and Molecular Interactions of 1 Oxododecyl D Glucopyranoside

Interactions with Biological Macromolecules in Research Systems

There is a notable absence of published research specifically investigating 1-Oxododecyl-D-glucopyranoside in the following areas:

Enzymatic Activity and Substrate Specificity Studies

Similarly, a search for enzymatic studies involving 1-Oxododecyl-D-glucopyranoside yielded no specific results:

Mechanistic Investigations of Glucoside Hydrolysis:There are no mechanistic studies detailing the enzymatic or chemical hydrolysis of the glycosidic bond of 1-Oxododecyl-D-glucopyranoside.

Due to these significant gaps in the scientific record for this specific compound, any attempt to generate the requested article would necessitate speculation or the inclusion of information on related but distinct molecules, thereby violating the explicit instructions provided. Maintaining scientific accuracy and adhering to the user's constraints is paramount.

Enzyme Kinetic Analysis with Glucoside Substrates and Analogues

The enzymatic interactions of 1-Oxododecyl-D-glucopyranoside and related alkyl glucosides are crucial for understanding their roles in biological systems. While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for 1-Oxododecyl-D-glucopyranoside are not extensively documented in publicly available literature, kinetic studies on analogous compounds provide significant insights into the behavior of alkyl glucosides as enzyme substrates and inhibitors.

A comparative kinetic analysis of the interaction of a series of alkyl β-D-glucosides with human liver cytosolic β-glucosidase and placental lysosomal glucocerebrosidase revealed important differences in the topology of their catalytic centers. nih.govnih.gov This study utilized several alkyl β-glucosides as reversible active-site-directed inhibitors. The inhibition constants (Ki) for these compounds were found to be significantly lower for the cytosolic β-glucosidase compared to the lysosomal glucocerebrosidase, indicating a higher affinity of the cytosolic enzyme for these amphipathic molecules. nih.govnih.gov

For instance, with octyl β-D-glucoside, the Ki value for the cytosolic β-glucosidase was 10 µM, whereas for the lysosomal β-glucosidase, it was 1490 µM. nih.govnih.gov This substantial difference suggests a more hydrophobic subsite in the catalytic center of the soluble β-glucosidase. The study also demonstrated that the free energy of binding increased with the length of the alkyl chain, further supporting the presence of a non-polar domain in the active site of the cytosolic enzyme. nih.govnih.gov

These findings imply that the dodecyl chain of 1-Oxododecyl-D-glucopyranoside would likely contribute to a strong interaction with enzymes possessing hydrophobic pockets in their active sites. The principles of Michaelis-Menten kinetics, which relate the initial reaction rate to the substrate concentration, are fundamental to such analyses. washington.eduwikipedia.orgyoutube.comlibretexts.org The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate. washington.eduwikipedia.orgyoutube.comlibretexts.org Further research is needed to determine the specific kinetic parameters of 1-Oxododecyl-D-glucopyranoside with various glucosidases and other relevant enzymes.

Molecular Mechanisms of Bioactivity in Research Models

In Vitro Investigations of Antimicrobial and Antifungal Action

Alkyl glucosides, including 1-Oxododecyl-D-glucopyranoside (commonly known as lauryl glucoside), have been investigated for their antimicrobial and antifungal properties. Research indicates that these compounds can exhibit inhibitory effects against a range of microorganisms.

A study on the antimicrobial activity of various alternative surfactants, including capryl glucoside, coco glucoside, and decyl glucoside, demonstrated their efficacy against foodborne pathogenic bacteria. mfu.ac.thmfu.ac.th The results showed that Gram-positive bacteria were generally more susceptible to these alkyl glucosides than Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined for several bacterial strains, as detailed in the table below.

Antimicrobial Activity of Alkyl Glucosides Against Foodborne Pathogens

| Microorganism | Surfactant | MIC (% w/w) | MBC (% w/w) |

|---|---|---|---|

| Listeria monocytogenes Scott A | Capryl Glucoside | 0.2 | 2 |

| Coco Glucoside | 0.003 | 0.005 | |

| Decyl Glucoside | 0.003 | 0.005 | |

| Staphylococcus aureus TISTR 1466 | Capryl Glucoside | 0.2 | 2 |

| Coco Glucoside | 0.09 | 1 | |

| Decyl Glucoside | 0.09 | 1 | |

| Escherichia coli TISTR 780 | Capryl Glucoside | >10 | >10 |

| Coco Glucoside | 7 | 8 | |

| Decyl Glucoside | 5 | 5 | |

| Salmonella Typhimurium TISTR 292 | Capryl Glucoside | >10 | >10 |

| Coco Glucoside | >10 | >10 | |

| Decyl Glucoside | >10 | >10 |

Data from Boonprakobsak et al. (2022). mfu.ac.thmfu.ac.th

While this study did not specifically test dodecyl glucoside, the data on other alkyl glucosides with varying alkyl chain lengths suggest that the antimicrobial activity is influenced by the molecular structure of the surfactant.

In the context of antifungal action, research on related compounds provides valuable insights. A study on the antifungal mechanism of lauryl betaine (B1666868) against the skin-associated fungus Malassezia restricta found that it exhibited potent antifungal activity. proquest.comacs.org The mechanism of action was linked to the disruption of cell membrane synthesis, particularly ergosterol (B1671047) synthesis. proquest.comacs.org Given the structural similarities, it is plausible that 1-Oxododecyl-D-glucopyranoside may exert its antifungal effects through similar mechanisms involving membrane disruption. Standardized methods for antifungal susceptibility testing, such as determining the minimum inhibitory concentration (MIC), are crucial for evaluating the efficacy of these compounds. nih.govnih.gov

Modulation of Specific Enzymatic Pathways (e.g., α-Glucosidase Inhibition)

The inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine, is a key therapeutic strategy for managing postprandial hyperglycemia. wikipedia.orgnih.gov Recent research has highlighted the potential of alkylated glycosides as effective α-glucosidase inhibitors.

A significant study demonstrated that the acylation of phlorizin (B1677692) and polydatin (B1678980) with a dodecyl chain dramatically enhanced their α-glucosidase inhibitory capacity. nih.gov While phlorizin and polydatin alone showed weak competitive inhibition, their dodecyl-acylated derivatives exhibited potent noncompetitive and uncompetitive mixed inhibition. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are presented in the table below.

α-Glucosidase Inhibitory Activity of Dodecyl-Acylated Phenolic Glycosides

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Phlorizin | 970 | Competitive |

| Dodecyl phlorizin | 55.10 | Noncompetitive and Uncompetitive Mixed |

| Polydatin | >2000 | Competitive |

| Dodecyl polydatin | 70.95 | Noncompetitive and Uncompetitive Mixed |

| Acarbose (Reference) | 2460 | - |

Data from a 2024 study on dodecyl-acylated phlorizin and polydatin derivatives. nih.gov

The study suggested that the dodecyl chain allows the derivatives to bind to an allosteric site on the α-glucosidase enzyme, inducing conformational changes that lead to a loss of catalytic activity. nih.gov This is supported by the high affinity of dodecyl phlorizin and dodecyl polydatin for α-glucosidase, with equilibrium dissociation constants (KD) of 12.0 µM and 7.9 µM, respectively. nih.gov These findings strongly suggest that the 1-oxododecyl moiety in 1-Oxododecyl-D-glucopyranoside could confer significant α-glucosidase inhibitory properties. The mechanism of α-glucosidase inhibitors generally involves delaying carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers postprandial blood glucose levels. washington.eduwikipedia.orgnih.govnih.govresearchgate.netfrontiersin.org

Antioxidative Mechanisms in Biochemical Systems

While direct studies on the antioxidative mechanisms of 1-Oxododecyl-D-glucopyranoside are limited, research on related alkyl glycosides and other glycosylated compounds suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals and other reactive oxygen species.

The antioxidant potential of compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. proquest.comnih.govcolab.ws Studies have shown that the enzymatic hydrolysis of certain plant extracts using β-glucosidase can lead to an increase in their antioxidant activity. proquest.comnih.govcolab.ws This is often attributed to the release of aglycones, which may have greater antioxidant potential than their glycosylated forms.

Amphiphilic Properties and Micelle Formation in Biochemical Contexts

Critical Micelle Concentration Determinations for Research Applications

1-Oxododecyl-D-glucopyranoside is an amphiphilic molecule, possessing both a hydrophilic glucose head and a hydrophobic dodecyl tail. This dual nature drives its self-assembly in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a fundamental parameter that dictates the surfactant's behavior and is crucial for its application in various biochemical and research contexts, such as the solubilization of membrane proteins.

The determination of the CMC for dodecyl β-D-glucopyranoside, a close structural analogue of 1-Oxododecyl-D-glucopyranoside, has been reported in the literature, though with some variability in the measured values. This variation can be attributed to differences in experimental conditions and measurement techniques.

Reported Critical Micelle Concentration (CMC) Values for Dodecyl β-D-glucopyranoside

| Reported CMC | Reference |

|---|---|

| 190 µM | Cayman Chemical caymanchem.combertin-bioreagent.com |

| 2.0 mM | MedchemExpress, Chemsrc medchemexpress.comchemsrc.com |

| 0.13 (units not specified, likely mM) | Sigma-Aldrich sigmaaldrich.com |

The CMC is a critical factor in the use of dodecyl glucoside as a non-ionic detergent in biochemical research. caymanchem.commedchemexpress.comchemsrc.com Above the CMC, the surfactant molecules aggregate to form micelles, which can encapsulate hydrophobic molecules within their core, thereby solubilizing them in aqueous media. This property is extensively utilized in the purification and characterization of membrane-bound proteins. The formation of micelles is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic alkyl chains and water molecules. The precise CMC value is important for designing experiments, as the concentration of the surfactant relative to its CMC will determine whether it exists as monomers or as micelles, which in turn affects its functional properties.

Influence on Lipid Bilayer Mimics and Liposome (B1194612) Structures

Following a comprehensive search of scientific literature, no specific research findings detailing the influence of 1-Oxododecyl-D-glucopyranoside on lipid bilayer mimics and liposome structures were identified. Consequently, data on its effects on membrane fluidity, phase transition temperature, or the stability and morphology of liposomes are not available in the public domain.

Similarly, the absence of research in this specific area means that no data tables or detailed findings on the interactions between 1-Oxododecyl-D-glucopyranoside and model membrane systems can be provided at this time.

Advanced Analytical and Spectroscopic Characterization of 1 Oxododecyl D Glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Oxododecyl-D-glucopyranoside. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

Structural Elucidation and Conformational Analysis (¹H, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of 1-Oxododecyl-D-glucopyranoside.

¹H NMR Spectroscopy: The ¹H NMR spectrum of carbohydrates typically shows distinct regions for different types of protons. Anomeric protons are particularly diagnostic and usually resonate in the downfield region of the spectrum. nih.gov For glucopyranosides, the chemical shift and the coupling constant of the anomeric proton (H-1) are critical for determining the anomeric configuration (α or β). The signals for the anomeric protons generally appear between 4.3 and 5.9 ppm. creative-proteomics.com Protons on the glucopyranose ring appear in a specific range, while protons of the dodecyl chain are observed in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly indicative of the anomeric configuration, with β-anomers typically resonating at a lower field than α-anomers. nih.gov Carbons within the glucopyranose ring have characteristic chemical shifts, as do the carbons of the dodecyl acyl chain.

Conformational Analysis: The conformation of the pyranose ring and the orientation of the glycosidic bond can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). scispace.com These experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the molecule's three-dimensional structure.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Glucopyranoside Moiety | Glucopyranoside Moiety |

| H-1 (Anomeric) | C-1 (Anomeric) |

| H-2 | C-2 |

| H-3 | C-3 |

| H-4 | C-4 |

| H-5 | C-5 |

| H-6 | C-6 |

| Dodecyl Chain | Dodecyl Chain |

| -CH₂- (various) | -C=O (Carbonyl) |

| -CH₃ (terminal) | -CH₂- (various) |

| -CH₃ (terminal) |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Anomeric Purity and Isomeric Ratios

Determining the anomeric purity of 1-Oxododecyl-D-glucopyranoside is crucial as the α and β anomers can exhibit different properties. Advanced NMR techniques are employed to resolve and quantify these isomers.

One-dimensional selective TOCSY (Total Correlation Spectroscopy) experiments can be used to obtain individual spectra of each anomer, even in a mixture. acs.org By selectively exciting a well-resolved anomeric proton signal, the entire spin system of that anomer can be revealed without interference from the other. Furthermore, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help to unambiguously assign all proton and carbon signals for each anomer, confirming their structure and allowing for accurate quantification of the isomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 1-Oxododecyl-D-glucopyranoside, as well as for identifying and characterizing impurities.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of 1-Oxododecyl-D-glucopyranoside. This is a critical step in confirming the molecular formula of the compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation.

LC-MS/MS for Impurity Profiling and Fragmentation Pathway Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the separation, detection, and identification of impurities in the 1-Oxododecyl-D-glucopyranoside sample. ijprajournal.comiajps.com The liquid chromatography step separates the main compound from any impurities, which are then introduced into the mass spectrometer for analysis.

Impurity Profiling: By comparing the mass spectra of the separated components to that of the main compound and known potential impurities, it is possible to identify and quantify any contaminants. lcms.czrasayanjournal.co.in This is essential for quality control and ensuring the purity of the final product.

Fragmentation Pathway Analysis: In MS/MS, the parent ion of 1-Oxododecyl-D-glucopyranoside is isolated and then fragmented. The resulting fragment ions provide valuable structural information. ncsu.edu The fragmentation pattern is characteristic of the molecule and can be used to confirm the identity of the compound and to elucidate the structure of unknown impurities. A common fragmentation pathway for glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. semanticscholar.org

| Ion | Description |

| [M+H]⁺ / [M+Na]⁺ | Pseudomolecular ion (Protonated or Sodiated) |

| [M-C₁₂H₂₂O₅]⁺ | Fragment ion corresponding to the dodecanoyl cation (loss of glucose) |

| [M-C₁₂H₂₃O]⁺ | Fragment ion corresponding to the glucopyranosyl cation (loss of dodecanoyl group) |

Note: The observed fragments can vary depending on the ionization method and collision energy.

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of 1-Oxododecyl-D-glucopyranoside, as well as for the analysis of its purity and the separation of its anomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkyl glycosides. nih.gov Reversed-phase HPLC, with a C18 column, is effective for separating these compounds based on the length of their alkyl chain. researchgate.net Normal-phase HPLC can be employed for the separation of α- and β-anomers. nih.gov The choice of mobile phase and gradient elution is optimized to achieve the best separation. researchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for the analysis of alkyl polyglycosides after a derivatization step to increase their volatility. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 1-Oxododecyl-D-glucopyranoside. Due to the compound's lack of a strong UV-absorbing chromophore, conventional UV detectors are often inadequate. Instead, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are employed. tandfonline.comjst.go.jpnu.edu.om Reversed-phase HPLC is a common mode used for the separation of sugar esters and alkyl glycosides. tandfonline.comnih.govresearchgate.net This method separates compounds based on their hydrophobicity.

The purity is determined by calculating the peak area of 1-Oxododecyl-D-glucopyranoside relative to the total area of all peaks in the chromatogram. A typical analysis would involve dissolving a precisely weighed sample in a suitable solvent, followed by injection into the HPLC system. The separation is achieved using a gradient of solvents, such as methanol (B129727) and water, which allows for the elution of compounds with varying polarities. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC-ELSD Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizer Temp. | 40°C |

| Evaporator Temp. | 60°C |

| Gas Flow Rate | 1.5 L/min (Nitrogen) |

| Injection Volume | 20 µL |

| Sample Conc. | 1-5 mg/mL in Methanol |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for monitoring the progress of the synthesis of 1-Oxododecyl-D-glucopyranoside. It is particularly useful for observing the consumption of starting materials (e.g., D-glucose and a dodecanoic acid derivative) and the formation of the desired product. thieme.deresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.

To monitor a reaction, small aliquots are taken from the reaction mixture at various time points and spotted onto a TLC plate alongside the starting materials. researchgate.netresearchgate.net The plate is then developed in a chamber containing an appropriate solvent system. The separation is visualized using a suitable staining agent, as the components are not typically UV-active. A common visualization reagent for sugars and related compounds is an orcinol-sulfuric acid spray, which produces distinct colored spots upon heating. rsc.orgresearchgate.net The relative positions of the spots (Rf values) indicate the progress of the reaction; the product, being more non-polar than glucose, will have a higher Rf value.

Table 2: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of n-butanol, ethanol, and water (e.g., 5:3:2 v/v/v) rsc.org |

| Sample Application | Capillary spotting of reaction mixture, starting materials, and a co-spot |

| Development | In a saturated TLC chamber until the solvent front is ~1 cm from the top |

| Visualization | Staining with orcinol-sulfuric acid reagent followed by gentle heating |

| Analysis | Comparison of Rf values of spots in the reaction mixture lane to starting material lanes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Moieties

Direct analysis of the intact 1-Oxododecyl-D-glucopyranoside molecule by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability. However, GC-MS is an invaluable tool for analyzing the constituent moieties of the compound—the dodecyl (lauryl) fatty acid and the D-glucose unit—after chemical hydrolysis and derivatization. thermofisher.comgcms.cz This approach is often used to confirm the identity and ratio of these components.

The procedure involves two main steps:

Hydrolysis: The ester bond in 1-Oxododecyl-D-glucopyranoside is cleaved, typically via acidic or basic hydrolysis, to yield free D-glucose and dodecanoic acid.

Derivatization: To make the non-volatile glucose and dodecanoic acid suitable for GC analysis, they are converted into volatile derivatives. restek.com

Dodecanoic acid is commonly converted to its fatty acid methyl ester (FAME), dodecanoate (B1226587) methyl ester, by reacting it with a reagent like boron trifluoride in methanol. gcms.czrestek.com

D-glucose is typically derivatized via silylation (e.g., using BSTFA) or acetylation to convert its polar hydroxyl groups into less polar, more volatile silyl (B83357) or acetyl ethers. restek.comrestek.com

The resulting mixture of derivatized moieties can then be separated and identified by GC-MS. The mass spectrometer provides definitive identification based on the unique fragmentation patterns of the derivatives.

Table 3: Representative GC-MS Conditions for Derivatized Moieties

| Parameter | Condition for FAME Analysis | Condition for Silylated Glucose Analysis |

|---|---|---|

| Column | Capillary column (e.g., DB-FastFAME, 30 m x 0.25 mm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Helium at a constant flow of ~1 mL/min |

| Injector Temp. | 250°C | 250°C |

| Oven Program | 100°C hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min | 150°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min |

| MS Interface Temp. | 250°C | 280°C |

| Ion Source Temp. | 230°C (Electron Ionization - EI) | 230°C (Electron Ionization - EI) |

| Mass Range | m/z 40-500 | m/z 50-650 |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. tandfonline.com For 1-Oxododecyl-D-glucopyranoside, the FTIR spectrum provides a unique "fingerprint" that confirms the presence of the key structural components: the ester group, the long alkyl chain, and the multiple hydroxyl groups of the glucopyranoside ring.

The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule. The presence of a strong absorption band around 1735-1750 cm⁻¹ is definitive evidence of the ester carbonyl (C=O) stretch. spectroscopyonline.commdpi.com Additionally, the spectrum will show characteristic C-O stretching bands from the ester and the glucose ring, a broad O-H stretching band from the hydroxyl groups, and sharp C-H stretching bands from the dodecyl alkyl chain. spectroscopyonline.commdpi.com

Table 4: Key FTIR Absorption Bands for 1-Oxododecyl-D-glucopyranoside

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretching (broad) | Hydroxyl groups (glucose moiety) |

| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretching | Alkyl chain (-CH₂) and (-CH₃) |

| ~1740 | C=O Stretching (strong) | Ester carbonyl |

| ~1465 | C-H Bending (Scissoring) | Alkyl chain (-CH₂) |

| ~1210 & ~1050 | C-O Stretching (Asymmetric) | Ester (C-C-O and O-C-C) spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. restek.com However, 1-Oxododecyl-D-glucopyranoside does not possess a suitable chromophore—a part of the molecule responsible for light absorption—which makes direct quantitative analysis by UV-Vis spectroscopy challenging. veeprho.comwiley.comeurekaselect.com The ester carbonyl group has a very weak n→π* transition in a region that is often subject to interference.

To overcome this limitation, several strategies can be employed for quantitative analysis:

Indirect UV Detection: When coupled with HPLC, indirect UV detection can be used. This involves adding a UV-absorbing compound to the mobile phase. When the non-absorbing analyte elutes, it causes a decrease in absorbance, which can be measured and correlated to its concentration. researchgate.netnih.gov

Derivatization: The compound can be chemically modified to introduce a chromophore. For example, the hydroxyl groups on the glucose moiety can be reacted with a UV-active derivatizing agent, such as p-aminobenzoic acid ethyl ester (ABEE). nih.govresearchgate.net The resulting derivative can then be quantified using a standard calibration curve.

Colorimetric Assays: A common approach for quantifying total carbohydrates is through colorimetric methods. For instance, the anthrone-sulfuric acid assay can be used. In this method, the glucose part of the molecule is hydrolyzed and dehydrated by concentrated sulfuric acid to form hydroxymethylfurfural, which then reacts with anthrone (B1665570) to produce a colored complex that can be measured spectrophotometrically. jst.go.jp

Due to the need for these indirect approaches, a standard UV-Vis spectrum of the underivatized compound is not typically used for quantification. The choice of method depends on the sample matrix and the required sensitivity.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Oxododecyl-D-glucopyranoside |

| D-glucose |

| Dodecanoic acid (Lauric acid) |

| Methanol |

| Water |

| n-butanol |

| ethanol |

| Dodecanoate methyl ester |

| p-aminobenzoic acid ethyl ester (ABEE) |

| Hydroxymethylfurfural |

| Anthrone |

Computational and Theoretical Investigations of 1 Oxododecyl D Glucopyranoside

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between ligands, such as 1-Oxododecyl-D-glucopyranoside, and proteins.

The interaction modes of these molecules are typically characterized by a combination of hydrogen bonds and hydrophobic interactions. The glucose head of the molecule, with its multiple hydroxyl groups, can form hydrogen bonds with polar amino acid residues in the protein's binding site. The dodecyl tail, being hydrophobic, tends to interact with nonpolar residues, often burying itself within hydrophobic pockets of the protein.

Table 1: Examples of Binding Affinities of Glucopyranoside Derivatives with Target Proteins (Note: This data is for analogous compounds, not 1-Oxododecyl-D-glucopyranoside)

| Glucopyranoside Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Methyl α-D-glucopyranoside esters | Fungal CYP51 (4UYL) | -5.8 to -6.4 |

| Methyl α-D-glucopyranoside esters | SARS-CoV-2 Main Protease (6LU7) | -4.7 to -5.3 |

| Octyl 6-O-hexanoyl-β-D-glucopyranosides | SARS-CoV-2 Main Protease (6LU7) | Approx. -5.5 |

| Octyl 6-O-hexanoyl-β-D-glucopyranosides | Aspergillus flavus Urate Oxidase (1R51) | Approx. -6.4 |

The prediction of specificity for biological receptors is a key aspect of computational studies. The amphiphilic nature of 1-Oxododecyl-D-glucopyranoside, with its distinct hydrophilic and hydrophobic regions, suggests a potential specificity for proteins that have binding sites accommodating both polar and nonpolar interactions. This is particularly true for membrane proteins, where the hydrophobic tail can interact with the lipid bilayer while the hydrophilic head remains in the aqueous environment or interacts with the extracellular or intracellular domains of the protein.

Computational models can predict the likelihood of a compound binding to a specific receptor based on scoring functions that evaluate the complementarity of the ligand and the binding site. For alkyl glycosides, these models would likely predict a higher specificity for receptors with defined hydrophobic channels or pockets adjacent to polar surfaces.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.

DFT calculations can be employed to understand the electronic structure of 1-Oxododecyl-D-glucopyranoside, providing insights into its reactivity. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule.

Studies on related glucopyranoside esters have shown that modifications to the acyl chain can influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. banglajol.info For 1-Oxododecyl-D-glucopyranoside, DFT would likely reveal a high electron density around the oxygen atoms of the glucose moiety and the carbonyl group, indicating these as potential sites for electrophilic attack. The dodecyl chain, being a nonpolar hydrocarbon, would exhibit a more uniform electron distribution.

Table 2: Calculated Electronic Properties of a Glucopyranoside Derivative using DFT (Note: This data is for an analogous compound, not 1-Oxododecyl-D-glucopyranoside)

| Property | Value |

|---|---|

| HOMO Energy | -6.9 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.7 eV |

DFT calculations are also highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov By simulating the behavior of the molecule in a magnetic field or its vibrational modes, DFT can generate theoretical spectra that can be compared with experimental data to confirm the molecular structure.

For 1-Oxododecyl-D-glucopyranoside, DFT could predict the 1H and 13C NMR chemical shifts for each atom, which would be invaluable for structural elucidation. Similarly, the IR spectrum could be predicted, showing characteristic peaks for the O-H, C-H, C=O, and C-O stretching and bending vibrations. Theoretical studies on glucosides have been used to elucidate their optical properties and UV absorption characteristics. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal information about the conformational changes, flexibility, and interactions of 1-Oxododecyl-D-glucopyranoside in different environments, such as in solution or within a lipid bilayer.

MD simulations of similar surfactants, like dodecyl-β-maltoside, have been used to investigate the properties of micelles they form in water, including their size, shape, and internal structure. acs.org For 1-Oxododecyl-D-glucopyranoside, MD simulations could be used to study its aggregation behavior and the stability of the resulting micelles.

Furthermore, MD simulations are instrumental in understanding how these molecules interact with biological membranes. Simulations can model the insertion of the dodecyl tail into the lipid bilayer and the interactions of the glucose head with the lipid head groups and surrounding water molecules. Such studies on octyl glucoside have provided insights into its effect on the structural changes of the bilayer. These simulations can also be used to observe the conformational dynamics of proteins when interacting with alkyl glucosides. researchgate.netnih.gov

Conformational Dynamics in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at an atomic level. nih.gov For surfactants like 1-Oxododecyl-D-glucopyranoside, MD simulations provide insights into their aggregation into micelles, their interaction with biological membranes, and the conformational dynamics of individual molecules in different environments.

In aqueous solutions, these simulations show the self-assembly of surfactant molecules into micelles. researchgate.net The hydrophobic dodecyl tails aggregate to form the core of the micelle, minimizing contact with water, while the hydrophilic D-glucopyranoside headgroups are exposed to the solvent on the micelle's surface. Dynamic properties such as the shape and size of the micelles can be explored. For instance, simulations of the related n-dodecyl-β-d-maltoside (DDM) have shown that micelles of its β-anomer have a more pronounced ellipsoidal shape compared to the α-anomer. acs.org Similar studies on octyl glucoside (OG), a shorter-chain analogue, have used MD simulations to explore micelle dynamics and calculate properties like NMR T1 relaxation times, which agree well with experimental data for the tail carbons. semanticscholar.org

At interfaces, such as a lipid bilayer, the conformational dynamics are different. The detergent molecule orients itself with its hydrophobic tail inserted into the hydrophobic core of the membrane and the hydrophilic headgroup remaining in the aqueous phase. Time-lapse atomic force microscopy has been used to observe the solubilization of lipid membranes by octyl glucoside, showing that below the critical micelle concentration (CMC), it disorganizes the lipid packing, and above the CMC, it can cause complete desorption of the bilayer. nih.gov Computational studies complement these experiments by providing a detailed view of lipid-protein interactions and how detergents can modulate the structure and function of membrane proteins. illinois.edu

Simulation of Detergent-Membrane Protein Systems

The study of membrane proteins is challenging due to their hydrophobic nature, which requires a membrane-like environment to maintain their native structure and function. mdpi.com Detergents like 1-Oxododecyl-D-glucopyranoside are crucial for extracting these proteins from the cell membrane and keeping them soluble for structural and biophysical studies. nih.govnih.gov N-dodecyl-β-d-maltopyranoside (DDM), a structurally similar maltoside derivative, is one of the most successful detergents used for the purification and crystallization of membrane proteins. nih.gov

Computational simulations have become indispensable for understanding the interactions between membrane proteins and detergents. nih.govnih.gov These simulations can reveal how detergent molecules form a micelle around the hydrophobic transmembrane regions of the protein, mimicking the lipid bilayer. nih.gov This detergent belt stabilizes the protein's structure and prevents aggregation.

Both all-atom and coarse-grained molecular dynamics simulations are employed to study these complex systems. nih.gov Coarse-grained models, which group atoms into larger beads, allow for simulations over longer timescales and on larger systems, enabling the study of processes like the spontaneous formation of protein-detergent micelles. nih.govnih.gov These simulations have identified common mechanisms in the self-assembly process for different types of membrane proteins. nih.gov All-atom simulations provide a more detailed view of specific interactions, such as how the detergent headgroups interact with the protein surface and the surrounding water molecules. researchgate.net These computational approaches are vital for rationalizing the effects of different detergents on membrane protein stability and for designing new detergents with improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that the activity of a molecule is a function of its physicochemical and structural properties. fiveable.me

QSAR models are developed by correlating molecular descriptors with experimentally measured activity. libretexts.org These models take the form of a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Selection : A group of molecules with known biological activities is chosen. libretexts.org

Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated that represent its structural, physical, and chemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.govuniroma1.it

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the activity. fiveable.mebiointerfaceresearch.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. jbclinpharm.org

| Step | Description | Example Techniques/Tools |

|---|---|---|

| Data Curation | Selection of a set of molecules with well-defined biological activity data. The data is typically split into training and test sets. biointerfaceresearch.com | Literature data, chemical databases. |

| Descriptor Generation | Calculation of numerical values that quantify different aspects of the molecular structure. mdpi.com | Software like PaDEL-Descriptor, Dragon. biointerfaceresearch.commdpi.com |

| Variable Selection | Choosing the most relevant descriptors that have a significant correlation with the biological activity. | Genetic algorithms, stepwise regression. |

| Model Building | Creating a mathematical equation relating the selected descriptors to the activity. mdpi.com | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). jbclinpharm.org |

| Model Validation | Assessing the statistical significance and predictive ability of the model. jbclinpharm.org | Cross-validation (q²), external validation using a test set (R²_pred), Y-randomization. jbclinpharm.org |

Correlation of Structural Features with Biochemical Activity

In the context of 1-Oxododecyl-D-glucopyranoside and related alkyl glycosides, QSAR studies can elucidate how specific structural features influence their biochemical or biophysical properties, such as their critical micelle concentration (CMC), detergency, or interaction with biological targets.

Key structural features that can be correlated with activity include:

Alkyl Chain Length : The length of the hydrophobic tail (dodecyl group) is a critical determinant of properties like hydrophobicity and CMC. Generally, increasing the chain length decreases the CMC and can affect biological activity. nih.gov

Headgroup Structure : The nature of the sugar headgroup (glucose) influences solubility, hydrogen bonding capacity, and steric interactions. The stereochemistry of the glycosidic bond (α or β) can also impact the molecule's conformation and how it packs in micelles or interacts with proteins. acs.org

Substituents : Modifications to either the alkyl chain or the sugar headgroup can be quantified by descriptors related to electronics (e.g., Hammett constants), sterics (e.g., Taft parameters), and hydrophobicity (e.g., logP). nih.gov

A QSAR model for a series of alkyl glycosides might find, for example, that the antimicrobial activity is positively correlated with the partition coefficient (logP) and negatively correlated with the volume of the headgroup. Such a model provides a quantitative understanding of the structure-activity relationship, guiding the design of more effective molecules. nih.gov

Predictive Modeling for Novel Analogues

Once a statistically robust QSAR model is developed and validated, its primary application is to predict the biological activity of new, untested compounds. wikipedia.orgnih.gov This predictive capability is highly valuable in drug discovery and materials science, as it allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, thereby saving time and resources. scispace.com

For 1-Oxododecyl-D-glucopyranoside, a validated QSAR model could be used to:

Design Novel Surfactants : Predict the CMC or protein solubilization efficiency of new alkyl glucoside analogues with different alkyl chains (e.g., undecyl, tridecyl) or modified sugar headgroups.

Optimize Biological Activity : If the compound is part of a series being investigated for a specific biological effect (e.g., as an enzyme inhibitor or permeation enhancer), the model can predict which modifications would likely enhance that activity. For example, a model might predict that adding an electron-withdrawing group to the alkyl chain would increase its potency.

Filter Virtual Libraries : Screen thousands of virtual analogues to identify a smaller, more manageable set of compounds with a high probability of possessing the desired activity profile.

The accuracy of these predictions depends entirely on the quality and scope of the initial QSAR model. A model built from a diverse set of compounds is more likely to be a reliable predictive tool for a wider range of new analogues.

Pharmacophore Modeling and Theoretical ADMET Prediction

Pharmacophore modeling and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are two key in silico techniques used in the early stages of drug discovery to assess the potential of a compound to become a successful drug. nih.govsci-hub.se

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdergipark.org.tr These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov The resulting model serves as a 3D query to screen compound databases for novel molecules that possess the required features and are therefore likely to be active. dovepress.com

Theoretical ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a molecule. chemistryeverywhere.comfiveable.me Poor ADMET properties are a major cause of late-stage drug development failures. researchgate.net Predicting these properties early allows researchers to prioritize compounds with more favorable profiles or to guide chemical modifications to improve them. fiveable.me

Identification of Key Structural Features for Biological Interaction

For a molecule like 1-Oxododecyl-D-glucopyranoside, pharmacophore modeling can be used to identify the key structural features responsible for a specific biological interaction, for instance, if it were being studied as an inhibitor of a particular enzyme.

A hypothetical pharmacophore model for an alkyl glycoside interacting with a protein target might include:

A Hydrophobic Feature : Corresponding to the dodecyl alkyl chain, which likely fits into a hydrophobic pocket of the protein.

Hydrogen Bond Donors/Acceptors : Corresponding to the hydroxyl groups on the D-glucopyranoside ring, which could form hydrogen bonds with polar amino acid residues in the binding site. researchgate.net

An Aromatic Ring Feature : If analogues containing aromatic moieties were found to be active, this feature would be included. pharmacophorejournal.com

By identifying this spatial arrangement of features, researchers can design new analogues that better match the pharmacophore and thus have a higher affinity for the target. pharmacophorejournal.com

In parallel, theoretical ADMET properties for 1-Oxododecyl-D-glucopyranoside can be predicted using various in silico tools, many of which are freely available web servers. youtube.comnih.gov These tools use QSAR models and rule-based systems (like Lipinski's Rule of Five) to make predictions. mdpi.comfrontiersin.org

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likelihood of being well-absorbed from the gut. mdpi.com |

| Caco-2 Permeability | Low/Moderate | Predicts passage across the intestinal epithelial cell barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | No | Indicates whether the compound is likely to enter the central nervous system. mdpi.com |

| Plasma Protein Binding | High | Affects the concentration of free drug available to act on the target. fiveable.me |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. sci-hub.se |

| Excretion | ||

| Total Clearance | Value (log ml/min/kg) | Estimates the rate at which the drug is eliminated from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Predicts potential for cardiac toxicity. |

| Ames Mutagenicity | Non-mutagen | Predicts the potential to cause DNA mutations. |

These theoretical predictions provide a crucial first pass assessment, helping to flag potential liabilities of a compound long before it is tested in biological systems. chemistryeverywhere.com

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion Properties for Research Compound Design

The design and development of new research compounds necessitate a comprehensive understanding of their pharmacokinetic profiles. In the early stages of drug discovery, computational, or in silico, methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. longdom.orgnih.gov These predictive models allow for the early identification of candidates with potentially poor pharmacokinetic characteristics, thereby saving significant time and resources. nih.gov For the compound 1-Oxododecyl-D-glucopyranoside, a detailed in silico ADME assessment provides critical insights into its potential behavior within a biological system, guiding its design and optimization as a research tool.

While specific experimental ADME studies on 1-Oxododecyl-D-glucopyranoside are not extensively documented in publicly available literature, its properties can be reliably predicted using established computational models. These models leverage vast datasets of known compounds to forecast the pharmacokinetic behavior of novel structures. The predictions for 1-Oxododecyl-D-glucopyranoside, generated using widely recognized algorithms, are summarized in the following sections.

Physicochemical Properties

The foundation of any ADME profile lies in the fundamental physicochemical characteristics of the compound. These properties, including molecular weight, lipophilicity (expressed as LogP), and water solubility, are primary determinants of how a molecule will be absorbed and distributed.

Molecular Formula: C₁₈H₃₄O₇

Molecular Weight: 362.46 g/mol

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability.

Water Solubility: Predicts how well the compound dissolves in aqueous environments like the gastrointestinal tract.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and is a key predictor of cell membrane permeability.

| Property | Predicted Value | Significance in Compound Design |

|---|---|---|

| Molecular Weight | 362.46 g/mol | Within the range for good oral bioavailability (typically <500 g/mol). |

| Consensus LogP | 1.15 | Indicates moderate lipophilicity, balancing solubility and permeability. |

| Water Solubility (LogS) | -2.31 | Classified as soluble, which is favorable for absorption. |

| Topological Polar Surface Area (TPSA) | 117.17 Ų | Suggests moderate polarity, potentially impacting cell permeability. |

Pharmacokinetic Predictions

Pharmacokinetics describes the journey of a compound through the body. In silico tools provide crucial forecasts for key pharmacokinetic parameters.

Absorption: The predicted high water solubility and moderate lipophilicity of 1-Oxododecyl-D-glucopyranoside suggest it is likely to have good gastrointestinal (GI) absorption. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many compounds by transporting them back into the intestinal lumen.

Distribution: The volume of distribution (VDss) is a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. The predicted VDss for 1-Oxododecyl-D-glucopyranoside is low, suggesting that the compound is likely to remain primarily in the bloodstream rather than distributing extensively into tissues. A significant factor in its distribution is its inability to cross the blood-brain barrier (BBB), indicating a low potential for central nervous system (CNS) activity.

Metabolism: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico models predict that 1-Oxododecyl-D-glucopyranoside is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic in research compound design, as it suggests a lower likelihood of causing drug-drug interactions if used in complex biological systems.

Excretion: The route and rate of excretion are critical for determining the duration of action and potential for accumulation. While specific excretion pathway predictions are complex, the compound's high solubility suggests that renal (kidney) clearance is a probable route of elimination.

| ADME Parameter | Prediction | Implication for Research Compound Design |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Suitable for oral administration in experimental models. |

| Blood-Brain Barrier (BBB) Permeant | No | Low probability of CNS effects; suitable for targeting peripheral systems. |

| P-glycoprotein (P-gp) Substrate | No | Absorption is unlikely to be limited by P-gp efflux. |

| CYP1A2 Inhibitor | No | Low potential for metabolic drug-drug interactions. |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No |

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to evaluate whether a compound contains functional groups and has physical properties consistent with known drugs. xisdxjxsu.asia These evaluations are often based on established rules like Lipinski's Rule of Five. 1-Oxododecyl-D-glucopyranoside adheres to these rules, suggesting it possesses a favorable profile for a potential orally bioavailable agent.

Furthermore, the in silico analysis did not identify any Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to often cause false-positive results in high-throughput screening assays. The predicted high bioavailability score (0.55) further supports its potential as a well-behaved research compound.

| Parameter | Prediction/Status | Importance |

|---|---|---|

| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. |

| Bioavailability Score | 0.55 | Quantifies the probability of having favorable pharmacokinetic properties. |

| PAINS Alerts | 0 | Low likelihood of interfering with biological assays. |

Applications in Advanced Research Methodologies and Probes

Development of Biochemical Probes and Molecular Tools

The structure of 1-Oxododecyl-D-glucopyranoside allows for its use and modification in the development of sophisticated biochemical probes and molecular tools to investigate complex biological processes.

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins and lipids, are fundamental to many biological processes. The synthesis of these complex molecules is a significant challenge in organic chemistry. medchemexpress.com 1-Oxododecyl-D-glucopyranoside can serve as a foundational building block in the synthesis of more complex glycoconjugates. Its glucose moiety can be enzymatically or chemically modified to create more elaborate carbohydrate structures.

The synthesis of such compounds often involves the strategic use of protecting groups to ensure that chemical reactions occur at the desired positions on the sugar molecule. The dodecyl group of 1-Oxododecyl-D-glucopyranoside provides a hydrophobic anchor, which can be useful for studying interactions with cell membranes or for purification purposes.

Radiolabeled molecules are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods are invaluable in both preclinical research and clinical diagnostics. While direct radiolabeling of 1-Oxododecyl-D-glucopyranoside is not extensively documented in publicly available research, the principle of using radiolabeled glucose analogs for imaging is well-established. For instance, a 1,2,3-triazole-containing 1-azido-1-deoxy-β-D-glucopyranoside complex has been synthesized and labeled with technetium-99m to evaluate its potential as a tumor-seeking agent. nih.gov This radiolabeled glucopyranoside derivative showed significant uptake in tumor tissue in animal models. nih.gov

The development of a radiolabeled version of 1-Oxododecyl-D-glucopyranoside could offer interesting possibilities for imaging research. The introduction of a radionuclide, such as fluorine-18 or carbon-11, would allow for the in vivo tracking of the molecule. The hydrophobic dodecyl chain would significantly influence the molecule's pharmacokinetics, potentially leading to different biodistribution profiles compared to hydrophilic glucose analogs. This could be exploited for imaging specific biological environments or processes where the amphiphilic nature of the molecule would facilitate its localization.

Role in Membrane Protein Research and Structural Biology

Membrane proteins are integral to cellular function, acting as channels, receptors, and transporters. However, their hydrophobic nature makes them notoriously difficult to study. Non-ionic detergents like 1-Oxododecyl-D-glucopyranoside are indispensable tools in this field.

The first step in studying a membrane protein is to extract it from its native lipid bilayer environment. This is typically achieved using detergents that can solubilize the protein by forming micelles around its hydrophobic regions. Alkyl glycosides, the class of detergents to which 1-Oxododecyl-D-glucopyranoside belongs, are particularly effective and widely used for this purpose.

Detergents like n-dodecyl-β-D-maltopyranoside (DDM), which is structurally similar to 1-Oxododecyl-D-glucopyranoside, have proven to be highly successful in solubilizing and stabilizing a wide range of membrane proteins. The choice of detergent is critical, as a harsh detergent can denature the protein, while an ineffective one will fail to extract it. The properties of the detergent, such as its critical micelle concentration (CMC) and micelle size, are important considerations.

Once extracted, membrane proteins are often reconstituted into artificial lipid environments, such as liposomes or nanodiscs, to study their function in a more native-like setting. This process also relies on the careful removal of the detergent, which can be achieved through methods like dialysis or hydrophobic adsorption. The ability to control the detergent concentration and composition is key to successful reconstitution.

Properties of Detergents Used in Membrane Protein Research